molecular formula C10H9BrN2O2 B13550088 3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine CAS No. 1021245-92-0

3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine

Cat. No.: B13550088
CAS No.: 1021245-92-0
M. Wt: 269.09 g/mol
InChI Key: CHUAAVJDKNCUER-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine typically involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This method yields 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or the substituents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-methoxyphenyl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

1021245-92-0

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9BrN2O2/c1-14-6-2-3-8(11)7(4-6)9-5-10(12)15-13-9/h2-5H,12H2,1H3

InChI Key

CHUAAVJDKNCUER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NOC(=C2)N

Origin of Product

United States

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